molecular formula C9H15NO B2562013 perhydroinden-1-one oxime CAS No. 81256-04-4

perhydroinden-1-one oxime

Cat. No.: B2562013
CAS No.: 81256-04-4
M. Wt: 153.225
InChI Key: XVCRTDFJYAUMOC-KTKRTIGZSA-N
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Description

Perhydroinden-1-one oxime (PHIO) is a hydrogenated derivative of indanone oxime, characterized by a fully saturated bicyclic framework with an oxime (-NOH) functional group at the 1-position. While the term "perhydroinden" refers to a completely reduced indene structure (C9H14), the oxime modification introduces pharmacological and chemical versatility. The oxime group enables interactions with biological targets via hydrogen bonding and tautomerism, while the bicyclic structure enhances metabolic stability .

These compounds often exhibit varied substituents that modulate solubility, bioavailability, and target specificity.

Properties

IUPAC Name

(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRTDFJYAUMOC-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC\2C(C1)CC/C2=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Perhydroinden-1-one oxime can be synthesized through the reaction of perhydroinden-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves refluxing the reactants in an alcoholic solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Perhydroinden-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of perhydroinden-1-one oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity . Additionally, oximes can form stable complexes with metal ions, which can be exploited in catalysis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares PHIO-related oximes in terms of structure, applications, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activity Toxicity/Classification References
GDC-0879 C21H21N3O2 347.42 Pyrazolyl, hydroxyethyl, pyridinyl substituents BRAF kinase inhibitor (anticancer) Not explicitly classified
Olesoxime (TRO19622) C27H45NO 399.65 Cholestane backbone, lipophilic oxime Neuroprotective agent (clinical trials) Stable, low acute toxicity
4-Methylpentan-2-one oxime C6H13NO 115.17 Branched alkyl chain Antifouling agent in paints H302, H315, H319 (harmful if swallowed, skin/eye irritant)
Phosgene oxime CHCl2NO 113.93 Dichloro-substituted oxime Chemical warfare agent (urticant) Highly corrosive, lethal
2-Indanone oxime C9H9NO 147.18 Simple bicyclic oxime Chemical intermediate No significant hazards reported
(Z)-2,3-Dihydro-1H-inden-1-one O-methyl oxime C10H11NO 161.20 O-methylated oxime Synthetic intermediate Predicted low toxicity

Key Structural and Functional Differences:

Substituent Effects :

  • GDC-0879 (BRAF inhibitor) incorporates a pyridinyl-pyrazolyl group, enhancing its affinity for kinase targets .
  • Olesoxime ’s cholestane backbone improves membrane permeability, critical for neuroprotection .
  • Phosgene oxime ’s dichloro substitution contributes to extreme reactivity and toxicity .

Pharmacological Profiles: Anticancer activity in GDC-0879 contrasts with olesoxime’s neuroprotective effects, highlighting the role of substituents in target specificity. 4-Methylpentan-2-one oxime’s industrial use in antifouling paints underscores its non-medical applications .

Toxicity and Stability: Phosgene oxime’s acute toxicity (corrosive, lethal) starkly differs from olesoxime’s safety in clinical studies . 2-Indanone oxime and its O-methyl derivative show minimal hazards, making them suitable for synthetic workflows .

Physicochemical Properties :

  • Lipophilicity: Olesoxime’s logP (~8.5, estimated) exceeds GDC-0879’s (~2.7), affecting biodistribution .
  • Bond Lengths: Oxime N-OH bond lengths (1.26–1.40 Å) and C=N bonds (1.26–1.29 Å) are consistent across derivatives, as seen in crystallographic data .

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Oxime Derivatives

Compound N-OH Bond Length (Å) C=N Bond Length (Å) Source
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361(3) 1.286(4)
4-(1-Methylvinyl)cyclohexene-1-carbaldehyde oxime 1.407(3) 1.266(4)
(E)-4-Nitrobenzaldehyde oxime 1.401(3) 1.264(3)

Table 2: Toxicity Profiles

Compound Acute Toxicity (Oral LD50) Skin Irritation Regulatory Status
4-Methylpentan-2-one oxime 300–2000 mg/kg (Rat) Category 2 CLP-compliant
Phosgene oxime <10 mg/kg (Estimated) Severe corrosion Restricted (CWC)

Q & A

Q. What established protocols exist for synthesizing perhydroinden-1-one oxime, and how can purity be validated?

Methodological Answer: Synthesis typically involves the oximation of perhydroinden-1-one using hydroxylamine under controlled pH (e.g., acidic or neutral conditions). Key steps include refluxing in ethanol/water mixtures and monitoring reaction completion via TLC. Purity validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity.
  • Melting point analysis to compare with literature values. For reproducibility, experimental sections must detail stoichiometry, solvent systems, and purification methods (e.g., recrystallization) . Novel compounds require full spectroscopic characterization, while known compounds should reference prior synthetic routes .

Q. What spectroscopic benchmarks (e.g., IR, NMR) are critical for characterizing this compound?

Methodological Answer:

  • IR : A sharp peak near 3200–3400 cm⁻¹ (O-H stretch of oxime) and 1650–1600 cm⁻¹ (C=N stretch).
  • ¹H NMR : Distinct signals for bridgehead protons (δ 1.5–2.5 ppm, multiplet) and oxime proton (δ 8.0–9.0 ppm, broad singlet).
  • ¹³C NMR : Carbonyl carbon (C=O) absent, replaced by C=N (~150–160 ppm). Researchers should cross-reference data with published spectra for analogous bicyclic oximes and report deviations, such as solvent-induced shifts .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in intramolecular transfer reactions?

Methodological Answer: The bicyclic structure imposes steric constraints on reaction pathways. Computational studies (e.g., DFT calculations) can model transition states to identify favored mechanisms (e.g., [3,3]-sigmatropic shifts vs. radical pathways). Key steps:

  • Optimize geometries of reactants, intermediates, and products using software like Gaussian or ORCA.
  • Calculate activation energies and compare with experimental kinetic data.
  • Solvent effects (polar vs. nonpolar) should be incorporated via continuum solvation models. Experimental validation via trapping intermediates (e.g., low-temperature NMR) or isotopic labeling (¹⁵N) is critical .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or compound purity. A systematic approach includes:

  • Comparative meta-analysis : Standardize datasets by normalizing to control experiments (e.g., IC₅₀ values under consistent pH/temperature).
  • Dose-response validation : Replicate studies using independently synthesized batches with ≥95% purity (HPLC-validated).
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity. Transparent reporting of synthetic protocols and analytical data (e.g., supplementary chromatograms) is essential .

Q. What computational strategies are effective for predicting the tautomeric stability of this compound?

Methodological Answer: Tautomeric equilibria (oxime ⇌ nitroso) depend on solvent polarity and substituent effects. Methodological recommendations:

  • Quantum mechanical calculations : Use MP2 or CCSD(T) to evaluate relative energies of tautomers.
  • Molecular dynamics (MD) simulations : Model solvent interactions over nanosecond timescales.
  • Experimental correlation : Compare computational results with UV-Vis spectral shifts in solvents of varying polarity. Researchers should disclose computational parameters (basis sets, convergence criteria) to ensure reproducibility .

Methodological Frameworks for Research Design

How to formulate a FINER-compliant research question for studying this compound’s catalytic applications?

Methodological Answer: Apply the FINER criteria :

  • Feasible : Ensure access to specialized equipment (e.g., high-pressure reactors for catalytic testing).
  • Interesting : Focus on understudied applications (e.g., asymmetric catalysis).
  • Novel : Compare with known catalysts (e.g., proline derivatives).
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with green chemistry trends (e.g., solvent-free conditions). Example question: “Does this compound catalyze the enantioselective aldol reaction under solvent-free conditions, and how does its efficacy compare to proline-based systems?” .

Q. What experimental controls are critical when investigating this compound’s stability under oxidative conditions?

Methodological Answer:

  • Negative controls : Use inert atmospheres (N₂/Ar) to isolate oxidative degradation pathways.
  • Positive controls : Include a compound with known oxidative stability (e.g., BHT).
  • Accelerated aging studies : Expose samples to elevated temperatures/O₂ levels while monitoring via GC-MS.
  • Replicate experiments : Perform triplicate runs to assess data variability. Document all conditions (e.g., light exposure, humidity) to mitigate confounding factors .

Data Analysis and Reporting

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s reaction pathways?

Methodological Answer:

  • Re-examine assumptions : Verify that computational models account for solvent effects and explicit hydrogen bonding.
  • Sensitivity analysis : Test how small changes in input parameters (e.g., dielectric constant) affect outcomes.
  • Intermediate characterization : Use techniques like in-situ IR or cryo-MS to detect transient species. Transparent reporting of both successful and failed hypotheses is critical for advancing mechanistic understanding .

Q. What are best practices for documenting synthetic procedures and analytical data to ensure reproducibility?

Methodological Answer: Follow Beilstein Journal guidelines :

  • Main text : Include detailed procedures for ≤5 critical compounds; others go to supplementary data.
  • Supporting information : Provide raw NMR/FID files, HPLC chromatograms, and crystallographic data (if applicable).
  • Metadata : Report instrument models (e.g., “Bruker Avance III 500 MHz”), calibration standards, and software versions. For known compounds, cite prior literature; for new compounds, disclose all characterization steps .

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